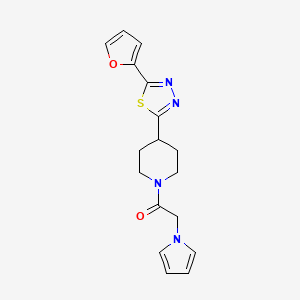![molecular formula C18H23FN2O2 B2925094 N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1252120-14-1](/img/structure/B2925094.png)
N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, commonly known as Fluoro-ADB, is a synthetic cannabinoid that has gained attention in recent years due to its potential uses in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.
Mecanismo De Acción
Fluoro-ADB acts as an agonist of the cannabinoid receptors, binding to these receptors and activating them. This activation leads to a cascade of signaling events within the cell, ultimately leading to the physiological effects associated with cannabinoid receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Fluoro-ADB are similar to those of other synthetic cannabinoids, including altered perception, mood, and cognition. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Fluoro-ADB for lab experiments is its high potency and affinity for the cannabinoid receptors, which allows for precise and specific targeting of these receptors. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving Fluoro-ADB. One area of interest is the development of new synthetic cannabinoids with improved specificity and potency for the cannabinoid receptors. Additionally, further studies are needed to fully understand the physiological effects of this compound and its potential therapeutic uses. Finally, research is needed to better understand the potential risks associated with the use of synthetic cannabinoids, including Fluoro-ADB, in both scientific research and recreational settings.
Métodos De Síntesis
The synthesis of Fluoro-ADB involves the reaction of 4-fluorobenzonitrile with 2-bromo-2-methylpropan-1-ol to form the intermediate 4-fluorophenyl-2-hydroxy-2-methylpropanenitrile. This intermediate is then reacted with propargylamine to form the final product, Fluoro-ADB.
Aplicaciones Científicas De Investigación
Fluoro-ADB has been used in scientific research to study the cannabinoid receptors and their role in various physiological processes. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, which are found throughout the body and play a role in pain sensation, appetite regulation, and immune function.
Propiedades
IUPAC Name |
N-[1-(4-fluorophenoxy)propan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-3-10-21-11-8-15(9-12-21)18(22)20-14(2)13-23-17-6-4-16(19)5-7-17/h1,4-7,14-15H,8-13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBWTKBKHMTUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)


![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)
![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)


![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925026.png)
![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2925031.png)
